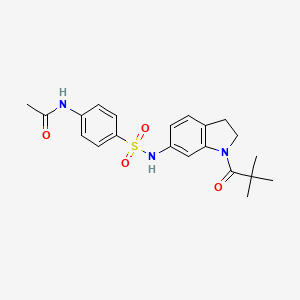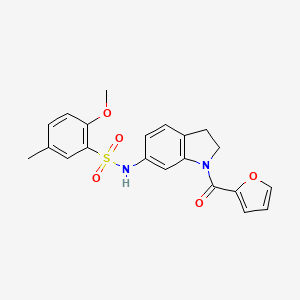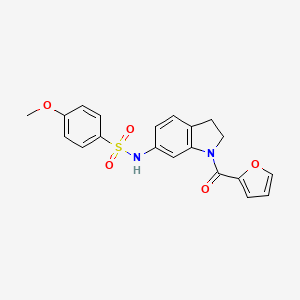
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the tyrosine kinase enzyme, EGFR, which is known to play a critical role in the development and progression of various types of cancer.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide inhibits EGFR by binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules that are critical for cancer cell growth and proliferation. This inhibition of EGFR signaling leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been shown to have potent anti-cancer activity in various cancer cell lines, including lung, breast, and pancreatic cancer cells. It has also been shown to be effective against cancer cells that have developed resistance to other EGFR inhibitors. In addition, N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is its potency and specificity for EGFR inhibition. It has been shown to be effective at low concentrations, making it a cost-effective option for cancer research. However, one of the limitations of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide. One potential direction is the development of novel formulations that improve the solubility and bioavailability of the compound. Another potential direction is the investigation of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-cancer activity. Additionally, further research is needed to better understand the mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide and its potential for clinical use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been extensively studied in the field of cancer research. It has been shown to be a potent inhibitor of EGFR, which is a key driver of cancer cell growth and proliferation. Inhibition of EGFR by N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has also been shown to be effective against cancer cells that have developed resistance to other EGFR inhibitors, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h2-9,12-13,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURVJVBQYCWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



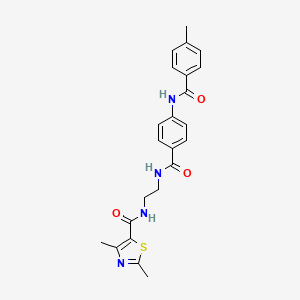
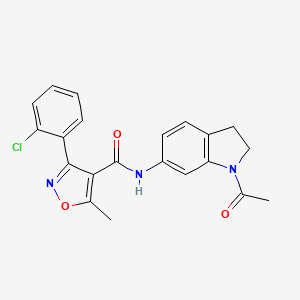

![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202329.png)


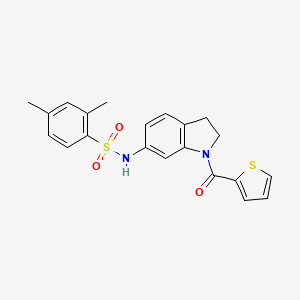
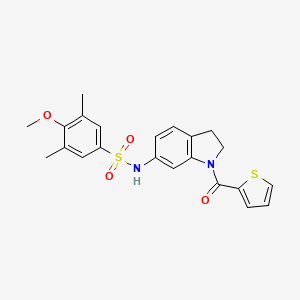
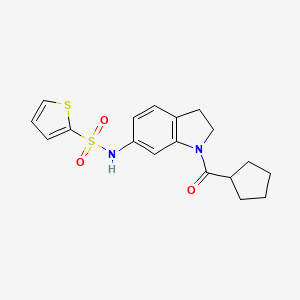
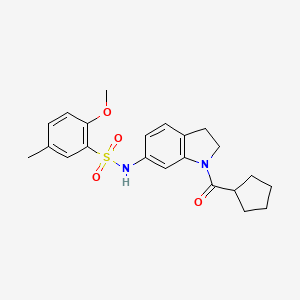
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
